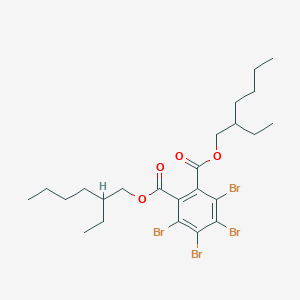

bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate

Übersicht

Beschreibung

Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (CAS No. 26040-51-7) is a brominated phthalate ester widely employed as a novel brominated flame retardant (NBFR). It has a molecular formula of C₂₄H₃₄Br₄O₄, a molecular weight of 706.14 g/mol, and a hydrophobic structure characterized by a high octanol-water partition coefficient (log Kₒw), making it persistent in environmental matrices . Its primary application is in polyurethane foam for furniture and electronic waste products, often as a component of commercial mixtures like Firemaster 550, alongside 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) .

Studies report steady-state biota-sediment accumulation factors (BSAFs) of 0.254 kg organic carbon/kg lipid in aquatic organisms like Lumbriculus variegatus, with its mono-substituted metabolite, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP), exhibiting higher BSAFs (1.50 kg organic carbon/kg lipid) . Additionally, it induces oxidative stress and endoplasmic reticulum stress in murine models, though overt neurobehavioral impairments are less evident . Regulatory frameworks, such as California’s Proposition 65, restrict its use due to environmental and health risks .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Menaquinon-7 kann sowohl durch natürliche Fermentation als auch durch chemische Synthese hergestellt werden. Die natürliche Fermentationsmethode beinhaltet die Verwendung von Bakterien wie Bacillus subtilis, die während des Fermentationsprozesses Menaquinon-7 produzieren . Die chemische Syntheseroute beinhaltet die Verwendung verschiedener chemischer Reagenzien und Katalysatoren zur Herstellung von Menaquinon-7, obwohl diese Methode aufgrund ihrer Komplexität und Kosten weniger verbreitet ist .

Industrielle Produktionsverfahren: Die industrielle Produktion von Menaquinon-7 beruht hauptsächlich auf Fermentationstechniken. Feststoffgärung und Flüssigkeitsgärung sind die beiden wichtigsten verwendeten Verfahren. Die Flüssigkeitsgärung wird für die großtechnische Produktion bevorzugt, da sie effizient Wärme und Masse transferiert . Der Fermentationsprozess wird durch Anpassung der Zusammensetzung des Fermentationsmediums, der Wachstumsbedingungen und des Einsatzes von Biofilmreaktoren zur Steigerung der Menaquinon-7-Sekretion optimiert .

Analyse Chemischer Reaktionen

Thermal Decomposition

TBPH decomposes at elevated temperatures, generating hazardous byproducts:

- Primary products : Hydrogen bromide (HBr), bromine (Br₂), carbon monoxide (CO), and carbon dioxide (CO₂) .

- Secondary products : Halogenated dioxins may form under incomplete combustion, analogous to chlorinated dioxins regulated under the Stockholm Convention .

Conditions :

- Stability under normal handling (20–25°C) .

- Decomposition initiates at temperatures exceeding 200°C .

Photolytic Degradation

Exposure to UV radiation induces reductive debromination:

- Mechanism : Sequential loss of bromine atoms via radical intermediates .

- Products : Di- and tribrominated phthalate analogues (exact structures unconfirmed) .

| Parameter | Value/Observation | Source |

|---|---|---|

| Degradation rate (UV) | Slower than PBDEs (e.g., decaBDE) | |

| Major product | Debrominated phthalates (≤3 Br atoms) | |

| Environmental persistence | High (low vapor pressure) |

Implications : Lower-brominated products may exhibit higher toxicity and persistence than TBPH .

Hydrolysis

TBPH undergoes pH- and temperature-dependent hydrolysis:

| pH | Temperature (°C) | Half-life (hours) | Rate Constant (s⁻¹) | Source |

|---|---|---|---|---|

| 4 | 50 | 30.39 | ||

| 7 | 50 | 44.08 |

Key findings :

- Hydrolysis at pH 4 is ~1.4× faster than at pH 7 .

- No significant biotic degradation observed in sterility tests .

- Potential debromination to bis(2-ethylhexyl) phthalate (DEHP) hypothesized but unconfirmed .

Reactivity with Oxidizing Agents

TBPH reacts incompletely with strong oxidizers, though specific products remain uncharacterized. Hazards include:

- Exothermic reactions releasing brominated compounds .

- Risk of container pressurization due to gas evolution (e.g., CO₂) .

Environmental Degradation Pathways

- Sediment interactions : Limited biotransformation in Lumbriculus variegatus; 94% of TBPH eliminated rapidly (t₁/₂ ≤1.2 hours), with residual 6% persisting (t₁/₂ =15 days) .

- Bioaccumulation : Steady-state BSAF (biota-sediment accumulation factor) = 0.254 kg OC/kg lipid .

Metabolic Pathways (In Vivo)

- Zebrafish studies : Poor blood-brain barrier penetration (Pₐₚₚ =14.8 ×10⁻⁶ cm/s) but hepatic accumulation linked to oxidative stress and lipid metabolism disruptions .

- Rodent studies : Altered thyroid function and developmental toxicity at high doses .

Structural Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Primary Applications

-

Flame Retardant in Plastics

- TBPH is primarily used as a flame retardant in various plastic formulations. Its high bromine content (approximately 45%) contributes significantly to its flame-retardant properties. It is commonly incorporated into:

- Polyvinyl Chloride (PVC)

- Polyurethane (PU)

- Acrylonitrile Butadiene Styrene (ABS)

- High Impact Polystyrene (HIPS)

- These plastics are utilized in applications such as wire and cable insulation, carpet backing, wall coverings, and adhesives .

- TBPH is primarily used as a flame retardant in various plastic formulations. Its high bromine content (approximately 45%) contributes significantly to its flame-retardant properties. It is commonly incorporated into:

- Plasticizer

- Coatings and Sealants

Environmental Impact and Safety Considerations

TBPH has been scrutinized for its environmental persistence and potential health effects. Studies indicate that it is not readily biodegradable and may accumulate in aquatic organisms. However, under normal usage conditions and with proper handling procedures, it is not expected to pose significant risks to human health or the environment .

Case Studies

- Indoor Dust Analysis

- Health Risk Assessments

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plastics | PVC, PU, ABS, HIPS | Enhanced flame resistance |

| Coatings | Protective coatings for various substrates | Improved adhesion |

| Sealants | Flexible sealants for construction applications | Durability |

| Indoor Environments | Presence in indoor dust | Indicates potential exposure |

Wirkmechanismus

Menaquinone-7 exerts its effects by activating vitamin K-dependent proteins involved in calcium metabolism. One of the key proteins activated by menaquinone-7 is osteocalcin, which plays a critical role in the mineralization of bone tissue . Additionally, menaquinone-7 activates matrix Gla protein, which inhibits the deposition of calcium in arterial walls, thereby reducing the risk of arterial stiffness and atherosclerosis . The molecular targets and pathways involved in these processes include the vitamin K cycle and the regulation of gene expression related to calcium-binding proteins .

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate belongs to a class of NBFRs developed to replace phased-out polybrominated diphenyl ethers (PBDEs). Key structural and functional analogs include:

Structural and Physicochemical Properties

Key Differences :

- This compound vs. EH-TBB : The former is a phthalate ester, while EH-TBB is a benzoate ester. This structural distinction affects metabolic pathways; EH-TBB is more prone to hydrolysis, whereas this compound undergoes slower degradation .

- This compound vs.

Environmental Behavior and Bioaccumulation

*BSAF = Biota-sediment accumulation factor (kg organic carbon/kg lipid).

Findings :

- This compound is less bioaccumulative than its metabolite TBMEHP but more persistent than EH-TBB due to its stable phthalate backbone .

- DBDPE, a deca-BDE replacement, shows minimal bioaccumulation but extreme environmental persistence .

Toxicity and Health Impacts

Notable Studies:

- EH-TBB exhibits stronger endocrine-disrupting activity, linked to thyroid and reproductive dysfunction .

Regulatory and Commercial Status

Insights :

Biologische Aktivität

Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH) is a brominated flame retardant widely used in various consumer products, particularly in flexible polyurethane foams. This compound has raised concerns regarding its biological activity and potential environmental impacts. This article reviews the biological activity of TBPH, focusing on its bioaccumulation, toxicity, and endocrine-disrupting potential, supported by data tables and research findings.

TBPH is characterized by the chemical formula C24H34Br4O4 and is classified as a brominated phthalate derivative. It is commonly utilized in applications requiring fire resistance, such as furniture upholstery and electronic devices. Its persistence in the environment and potential for bioaccumulation have prompted extensive research into its biological effects.

Bioaccumulation Studies

Research indicates that TBPH exhibits significant bioaccumulation potential in aquatic organisms. A study involving the oligochaete Lumbriculus variegatus demonstrated steady-state biota-sediment accumulation factors (BSAFs) of 0.254 for TBPH, indicating moderate bioaccumulation from sediment . The elimination of TBPH from these organisms was biphasic, with a rapid depletion of 94% within the first 12 hours post-exposure, followed by a slower elimination phase with a half-life of approximately 15 days .

Table 1: Bioaccumulation Factors for TBPH

| Organism | BSAF (kg organic carbon/kg lipid) | Elimination Half-life (hours) |

|---|---|---|

| Lumbriculus variegatus | 0.254 | 1.2 (initial), 15 (later) |

| Pimephales promelas | Not specified | Limited uptake (~0.59%) |

Toxicity Assessments

Toxicological evaluations of TBPH have revealed varying degrees of effects on different biological systems. In vitro studies indicated that TBPH can induce chromosomal aberrations but does not appear to cause point mutations . Furthermore, sub-acute toxicity tests have shown minimal adverse effects at doses up to 50 mg/kg/day .

However, chronic exposure assessments suggest potential risks to aquatic life at low concentrations. For instance, risk quotient analyses indicated that both TBPH and its related compound TBB pose low risks to aquatic organisms but caution against their environmental persistence .

Table 2: Toxicity Data Summary

| Study Reference | Organism | Observed Effects | NOAEL (mg/kg/day) |

|---|---|---|---|

| Roberts et al. | Various aquatic species | Minimal toxicity | 50 |

| Bearr et al. | Pimephales promelas | Limited uptake and bioaccumulation | Not specified |

| Draft SOS Report | Aquatic organisms | Low risk from chronic exposure | Not specified |

Endocrine Disruption Potential

The structural similarity between TBPH and known endocrine disruptors like di(2-ethylhexyl) phthalate (DEHP) raises concerns about its potential to disrupt endocrine functions. Although direct evidence of TBPH's endocrine-disrupting capabilities remains limited, studies suggest that its metabolite, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP), exhibits more pronounced toxicity than TBPH itself . In vitro tests using human vascular endothelial cells demonstrated that TBMEHP inhibited cell growth and induced apoptosis .

Table 3: Comparison of Biological Activity

| Compound | Activity Type | Observations |

|---|---|---|

| TBPH | Chromosomal aberration | Induces chromosomal changes |

| TBMEHP | Cell growth inhibition | Induces apoptosis in endothelial cells |

| DEHP | Endocrine disruptor | Known reproductive effects |

Case Studies

Several case studies have explored the environmental impact of TBPH:

- Aquatic Exposure : A study on the Great Lakes reported no detectable levels of TBPH in fish despite its presence in water samples, suggesting limited bioavailability or rapid degradation .

- Sediment Studies : Research conducted on sediment spiking revealed that TBPH's hydrophobic nature significantly affects its bioavailability to benthic organisms .

- Human Health Risks : Evaluations conducted under the Canadian Environmental Protection Act indicated low potential risks to human health from typical exposure scenarios involving consumer products containing TBPH .

Q & A

Basic Research Questions

Q. What are the primary environmental sources of bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate, and how can its presence in indoor environments be quantified?

this compound (TBPH) is a novel brominated flame retardant (NBFR) commonly found in electronic waste, plastics, and textiles. Indoor dust and aerosols are key reservoirs due to leaching from treated materials. To quantify TBPH, gas chromatography coupled with mass spectrometry (GC-MS) is recommended, with optimized extraction protocols using solvents like dichloromethane/acetone (1:1 v/v) and silica gel cleanup to reduce matrix interference . For example, concentrations in e-waste dust samples from Thailand ranged from 0.5–120 ng/g .

Q. What methodological approaches are used to detect TBPH in biological samples?

Isotope dilution techniques with deuterated internal standards (e.g., DEHP-d4 analogs) are critical for accurate quantification in serum, urine, or tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for detecting TBPH metabolites like mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP). Sample preparation involves enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction .

Q. What are the current findings on TBPH toxicity in mammalian models?

A 90-day repeated dose oral study in rodents identified liver hypertrophy and thyroid hormone disruption as primary effects. The no-observed-adverse-effect level (NOAEL) was reported at 100 mg/kg/day, with histopathological changes observed at higher doses. Thyroid-stimulating hormone (TSH) levels increased dose-dependently, suggesting endocrine-disrupting potential .

Advanced Research Questions

Q. How can researchers investigate TBPH’s metabolic pathways and enzyme interactions?

In vitro models using liver microsomes or hepatocytes are employed to study phase I/II metabolism. High-resolution mass spectrometry (HRMS) identifies metabolites, while cytochrome P450 inhibition assays (e.g., CYP3A4) clarify enzymatic interactions. For example, TBMEHP formation is mediated by esterases, with further glucuronidation observed in human liver microsomes . Kinetic parameters (Km, Vmax) should be calculated to quantify metabolic rates.

Q. What advanced models are used to assess TBPH’s neurotoxicity and blood-brain barrier (BBB) penetration?

Dual models combining in vitro human brain microvascular endothelial cells (HBMECs) and in vivo transgenic zebrafish (e.g., TG flk1:EGFP) are effective. Fluorescence tracking with deuterated TBPH analogs reveals BBB permeability. In zebrafish, TBPH exposure at 50 µg/L caused tight junction protein (claudin-5) downregulation and increased permeability, correlating with behavioral abnormalities (e.g., reduced locomotion) .

Q. How do co-exposures to TBPH and other flame retardants influence toxicity endpoints?

Factorial experimental designs assess synergistic effects. For instance, combining TBPH with 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) at environmentally relevant ratios (1:1 to 1:5) amplifies oxidative stress in aquatic models. Biomarkers like glutathione peroxidase (GPx) and malondialdehyde (MDA) should be measured to quantify interactions .

Q. What analytical challenges arise in distinguishing TBPH from structurally similar compounds?

Co-elution issues with other brominated phthalates (e.g., DEHP derivatives) require high-resolution mass spectrometers (HRMS) or ion mobility spectrometry (IMS) for separation. Deuterated standards and matrix-matched calibration curves improve specificity. Cross-reactivity in immunoassays (ELISA) is negligible (<0.05%) for TBPH compared to PBDEs .

Q. How can environmental fate models predict TBPH’s persistence and bioaccumulation?

The EPI Suite’s QSAR models estimate properties like vapor pressure (4.7 × 10⁻⁶ Pa at 25°C) and bioaccumulation factors (BAF). Validation with field data (e.g., sediment-water partitioning coefficients) is essential. In killifish, BAF values reached 1,200–1,800, indicating moderate bioaccumulation potential .

Q. Methodological Recommendations

- Use GC-MS/LC-HRMS for environmental and biological matrices.

- Employ deuterated internal standards (e.g., DEHP-d4) to correct matrix effects.

- Validate toxicity models with transgenic zebrafish for neurodevelopmental endpoints.

- Apply QSAR models (EPI Suite) with field data for fate predictions .

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDINPOVKWVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027887 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

Liquid | |

CAS No. |

26040-51-7 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.